molecular formula C10H6N2OS B14737115 Thiopyrano[3,2-e]benzimidazol-7(3H)-one CAS No. 6813-45-2

Thiopyrano[3,2-e]benzimidazol-7(3H)-one

Cat. No.: B14737115
CAS No.: 6813-45-2
M. Wt: 202.23 g/mol
InChI Key: DMVUGSOFXSJMMN-UHFFFAOYSA-N
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Description

Thiopyrano[3,2-e]benzimidazol-7(3H)-one is a heterocyclic compound that features a unique fusion of thiopyrano and benzimidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiopyrano[3,2-e]benzimidazol-7(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminobenzimidazole with a thiopyranone derivative in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Thiopyrano[3,2-e]benzimidazol-7(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated benzimidazole derivatives

Scientific Research Applications

Thiopyrano[3,2-e]benzimidazol-7(3H)-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Thiopyrano[3,2-e]benzimidazol-7(3H)-one can be compared with other similar compounds such as:

Uniqueness: this compound stands out due to its unique fusion of thiopyrano and benzimidazole rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

6813-45-2

Molecular Formula

C10H6N2OS

Molecular Weight

202.23 g/mol

IUPAC Name

3H-thiopyrano[3,2-e]benzimidazol-7-one

InChI

InChI=1S/C10H6N2OS/c13-9-4-1-6-8(14-9)3-2-7-10(6)12-5-11-7/h1-5H,(H,11,12)

InChI Key

DMVUGSOFXSJMMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)SC2=C1C3=C(C=C2)NC=N3

Origin of Product

United States

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